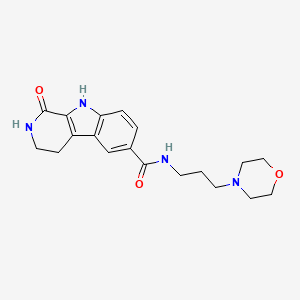

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-morpholinyl)propyl)-1-oxo-

Description

Le 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tétrahydro-N-(3-(4-morpholinyl)propyl)-1-oxo- est un composé organique complexe qui appartient à la classe des composés hétérocycliques. Ces composés se caractérisent par la présence d'une structure cyclique contenant au moins un atome autre que le carbone, tel que l'azote, l'oxygène ou le soufre. Ce composé particulier présente un noyau de pyridoindole, qui est un système cyclique fusionné combinant des structures de pyridine et d'indole, et est en outre fonctionnalisé avec un groupe carboxamide et une chaîne latérale morpholinylpropyle.

Propriétés

Numéro CAS |

184691-70-1 |

|---|---|

Formule moléculaire |

C19H24N4O3 |

Poids moléculaire |

356.4 g/mol |

Nom IUPAC |

N-(3-morpholin-4-ylpropyl)-1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxamide |

InChI |

InChI=1S/C19H24N4O3/c24-18(20-5-1-7-23-8-10-26-11-9-23)13-2-3-16-15(12-13)14-4-6-21-19(25)17(14)22-16/h2-3,12,22H,1,4-11H2,(H,20,24)(H,21,25) |

Clé InChI |

RKWPADTYZMVVCG-UHFFFAOYSA-N |

SMILES canonique |

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)NCCCN4CCOCC4 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tétrahydro-N-(3-(4-morpholinyl)propyl)-1-oxo- implique généralement des réactions organiques en plusieurs étapes. Les matières premières et les réactifs sont choisis en fonction des groupes fonctionnels souhaités et de la complexité de la molécule cible. Les voies de synthèse courantes peuvent inclure :

Réactions de cyclisation : Formation du noyau pyridoindole par cyclisation de précurseurs appropriés.

Réactions d'amidation : Introduction du groupe carboxamide par réaction avec des amines ou des amides.

Transformations de groupes fonctionnels : Addition de la chaîne latérale morpholinylpropyle par des réactions d'alkylation ou de substitution.

Méthodes de production industrielle

La production industrielle de composés aussi complexes implique souvent l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela peut inclure :

Catalyse : Utilisation de catalyseurs pour améliorer les vitesses de réaction et la sélectivité.

Techniques de purification : Application de la chromatographie, de la cristallisation ou de la distillation pour isoler le produit souhaité.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Chimie : Comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Comme sonde pour étudier les processus biologiques impliquant des composés hétérocycliques.

Médecine : Comme agent thérapeutique potentiel en raison de ses caractéristiques structurales uniques.

Industrie : Comme intermédiaire dans la production de produits pharmaceutiques ou agrochimiques.

Mécanisme d'action

Le mécanisme d'action du 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tétrahydro-N-(3-(4-morpholinyl)propyl)-1-oxo- implique son interaction avec des cibles moléculaires et des voies spécifiques. Celles-ci peuvent inclure :

Inhibition enzymatique : Liaison et inhibition de l'activité d'enzymes spécifiques.

Modulation des récepteurs : Interaction avec les récepteurs cellulaires pour moduler les voies de signalisation.

Intercalation de l'ADN : Insertion entre les paires de bases de l'ADN, affectant la réplication et la transcription.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving heterocyclic compounds.

Medicine: As a potential therapeutic agent due to its unique structural features.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mécanisme D'action

The mechanism of action of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-morpholinyl)propyl)-1-oxo- involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.

Comparaison Avec Des Composés Similaires

Composés similaires

1H-Pyrido(3,4-b)indole-6-carboxamide : Un analogue plus simple sans les modifications tétrahydro et morpholinylpropyle.

Indole-3-carboxamide : Un composé apparenté avec un noyau d'indole et un groupe carboxamide.

Dérivés de la morpholine : Composés contenant le cycle morpholine, qui peuvent avoir des activités biologiques similaires.

Unicité

Le 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tétrahydro-N-(3-(4-morpholinyl)propyl)-1-oxo- est unique en raison de sa combinaison d'un noyau de pyridoindole, d'un groupe carboxamide et d'une chaîne latérale morpholinylpropyle. Cette complexité structurale peut conférer des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.